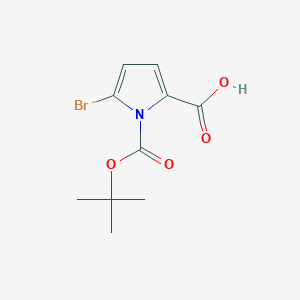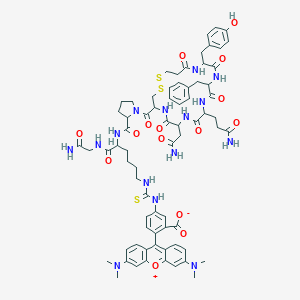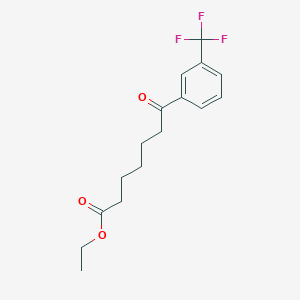![molecular formula C8H9ClO B055242 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 124809-40-1](/img/structure/B55242.png)
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as campholenic aldehyde and is synthesized through a specific process that involves the use of several chemicals. In 2.0]heptan-6-one.
作用機序
The mechanism of action of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the growth and replication of microorganisms. The compound may also interact with specific enzymes or proteins in the microorganisms, leading to their inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one are not well documented. However, studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. The compound has been found to be relatively stable under various conditions, making it a potential candidate for use in various applications.
実験室実験の利点と制限
One of the main advantages of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is its potential use in various scientific research applications. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound exhibits low toxicity and does not cause significant harm to living organisms. However, one of the main limitations of the compound is its limited solubility in water, which may affect its use in certain applications.
将来の方向性
There are several future directions for the research and development of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. One potential direction is the further exploration of the compound's antibacterial, antifungal, and antiviral properties. The compound may be used as a potential candidate for the development of new drugs to treat various infectious diseases. Additionally, the compound may be used in the synthesis of various organic compounds, including natural products and pharmaceutical intermediates. Further research may also be conducted to explore the compound's potential use in material science and other scientific applications.
Conclusion:
In conclusion, 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a complex process that involves the use of several chemicals. The compound exhibits antibacterial, antifungal, and antiviral properties and has been used in the synthesis of various organic compounds. The compound exhibits low toxicity and does not cause significant harm to living organisms. Further research may be conducted to explore the compound's potential use in various scientific applications.
合成法
The synthesis of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one involves a complex process that requires the use of several chemicals. The starting material for the synthesis is campholenic acid, which is then converted to campholenic anhydride through the use of acetic anhydride and sulfuric acid. The campholenic anhydride is then treated with chlorine gas to form 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. The final product is purified through a series of processes, including recrystallization and distillation.
科学的研究の応用
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of various organic compounds, including pharmaceutical intermediates and natural products.
特性
CAS番号 |
124809-40-1 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC名 |
5-chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H9ClO/c1-5-2-3-6-4-7(10)8(5,6)9/h6H,1-4H2 |
InChIキー |
RSEPAIZITXAKDT-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
正規SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
同義語 |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-4-methylene- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)


![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)


